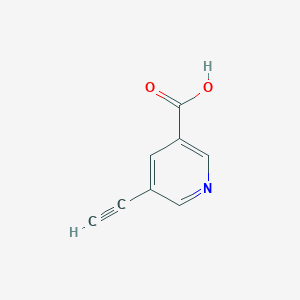
Sodium 2-(3-chloropyrazin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-chloropyrazin-2-yl)acetic acid is a chemical compound with the CAS Number: 1845706-45-7 . It has a molecular weight of 194.55 . The IUPAC name for this compound is sodium 2-(3-chloropyrazin-2-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN2O2.Na/c7-6-4 (3-5 (10)11)8-1-2-9-6;/h1-2H,3H2, (H,10,11);/q;+1/p-1 . This code provides a specific description of the molecule’s structure.科学的研究の応用
Novel Antagonists Development
Sodium 2-(3-chloropyrazin-2-yl)acetic acid derivatives have been identified as a novel series of ligands for the glycine site of the NMDA receptor, showcasing potent in vivo activity. This was particularly evident in the development of Indeno[1,2-b]pyrazin-2,3-diones, where modifications, including the introduction of a chlorine atom, led to improved anticonvulsant activity without enhancing binding affinity. The alterations suggest a potential reduced recognition by transport systems responsible for the compound's excretion, highlighting its application in developing new therapeutic agents (Jimonet et al., 2000).
Chemical Synthesis and Reactions
The compound's versatility is also demonstrated in chemical synthesis processes. For example, its use has been implicated in the synthesis of new fused coumarin derivatives, showcasing its role in creating biologically active molecules and potential pharmaceuticals (Mohey et al., 2010). Additionally, its application extends to the synthesis of complex pyrrole–pyrazole systems, indicating its utility in creating compounds with potential for diverse biological activities (Attanasi et al., 2001).
Nanotechnology and Material Science
This compound derivatives have found applications in nanotechnology and materials science. For instance, they have been used in the development of positive-charge functionalized mesoporous silica nanoparticles as nanocarriers for controlled release formulations. This application aims to mitigate environmental impacts by controlling the release of agricultural chemicals, highlighting the compound's role in developing eco-friendly technologies (Cao et al., 2017).
Environmental Applications
Research has also explored the environmental applications of sodium salts derived from chlorocarboxylic acids, including this compound, in processes such as oligomerization and polymerization. These processes have implications for waste management and recycling, indicating the compound's potential utility in environmental sustainability efforts (Epple & Kirschnick, 1997).
Advanced Materials
Furthermore, the compound has been utilized in the modification of phase inversion processes through chemical reactions to influence membrane properties and morphology. This application is crucial in the development of advanced filtration and separation technologies, showcasing the compound's significance in improving material performance (Wang et al., 2006).
Safety and Hazards
特性
IUPAC Name |
sodium;2-(3-chloropyrazin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTAAEPFBBKWDD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)[O-])Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN2NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2690988.png)
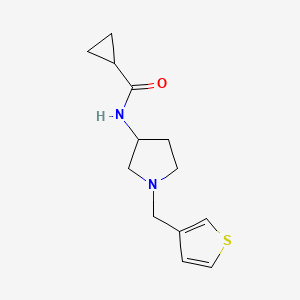
![2-Ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2690990.png)
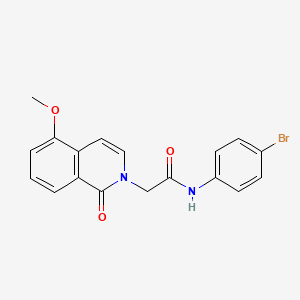

![3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690995.png)
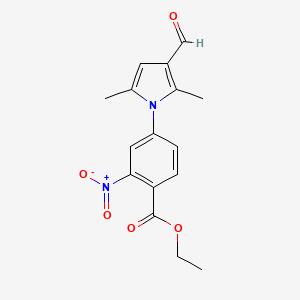
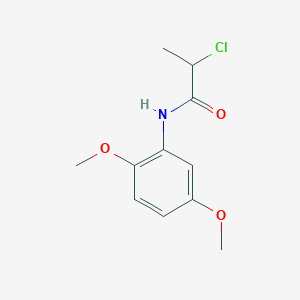
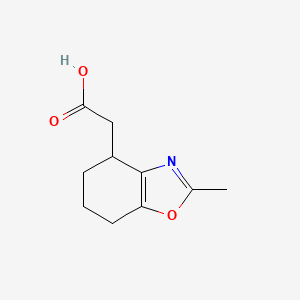
![7-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691002.png)

![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2691005.png)
